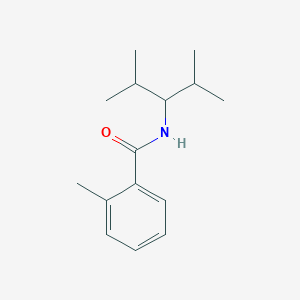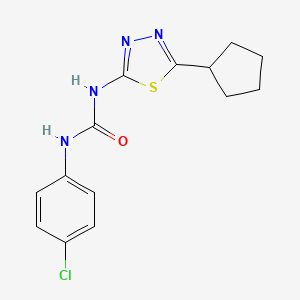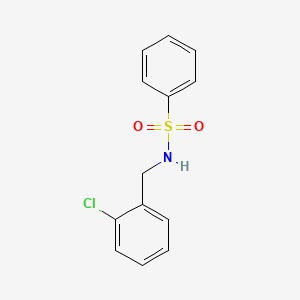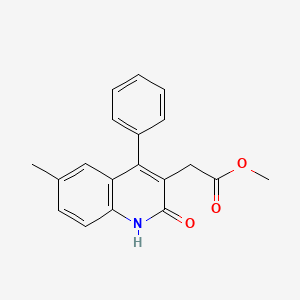![molecular formula C20H20O3 B5809012 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavanone compound found in citrus fruits such as oranges, lemons, and grapefruits. It is a natural antioxidant that has been studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of hesperetin is complex and varies depending on the target cells and tissues. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to modulate various signaling pathways, including PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. This compound can also interact with various molecular targets, including enzymes, receptors, and transcription factors. The antioxidant and anti-inflammatory properties of hesperetin are mainly attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. This compound can improve lipid metabolism by reducing the levels of triglycerides, LDL cholesterol, and total cholesterol, and increasing the levels of HDL cholesterol. This compound can also reduce oxidative stress by scavenging ROS and enhancing the activity of antioxidant enzymes. This compound can protect against atherosclerosis by inhibiting the expression of adhesion molecules and reducing the infiltration of inflammatory cells. This compound can also improve cognitive function by enhancing synaptic plasticity and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its natural origin, low toxicity, and availability. This compound can be easily synthesized from hesperidin or eriodictyol, which are abundant in citrus fruits. This compound has low toxicity and is well-tolerated by animals and humans. This compound is also available in various forms, including powder, capsules, and solutions. However, there are also limitations for lab experiments with hesperetin, including its low bioavailability, poor solubility, and instability. This compound has low bioavailability due to its poor absorption and metabolism in the human body. This compound also has poor solubility in water, which limits its use in aqueous solutions. This compound is also unstable under certain conditions, such as high temperature and pH.
Direcciones Futuras
There are several future directions for research on hesperetin. One direction is to improve the bioavailability and stability of hesperetin through formulation and delivery strategies, such as nanotechnology and liposomes. Another direction is to investigate the potential synergistic effects of hesperetin with other natural compounds or drugs. Another direction is to explore the role of hesperetin in other diseases, such as diabetes, obesity, and autoimmune diseases. Another direction is to elucidate the molecular mechanisms underlying the therapeutic effects of hesperetin, particularly in cancer and neurodegenerative diseases. Overall, hesperetin has great potential as a natural antioxidant and therapeutic agent for various diseases, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The process involves hydrolysis of hesperidin using acid or enzyme, followed by separation and purification of hesperetin. This compound can also be synthesized from eriodictyol, another flavanone compound found in citrus fruits, through demethylation and oxidation reactions.
Aplicaciones Científicas De Investigación
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential therapeutic properties in various fields of research, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammation. In cancer research, hesperetin has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In cardiovascular research, hesperetin has been shown to improve lipid metabolism, reduce oxidative stress, and protect against atherosclerosis. In neurodegenerative research, hesperetin has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, hesperetin has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-16-11-19(21)23-20-14(3)18(9-8-17(16)20)22-12-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOBYUQIJLWMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)




![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)




![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
